molecular formula C16H17N3O2 B270785 2-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE

2-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE

Cat. No.: B270785
M. Wt: 283.32 g/mol
InChI Key: ZCXDPNORBGYGSR-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is an organic compound that features a hydrazinecarboxamide group attached to a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE typically involves the condensation of 3-[(4-methylbenzyl)oxy]benzaldehyde with hydrazinecarboxamide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylidene moiety allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((E)-1-{3-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

[(E)-[3-[(4-methylphenyl)methoxy]phenyl]methylideneamino]urea

InChI

InChI=1S/C16H17N3O2/c1-12-5-7-13(8-6-12)11-21-15-4-2-3-14(9-15)10-18-19-16(17)20/h2-10H,11H2,1H3,(H3,17,19,20)/b18-10+

InChI Key

ZCXDPNORBGYGSR-VCHYOVAHSA-N

SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)N

Origin of Product

United States

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